3-bromo-5-fluoropicolinaldehyde
Description
3-Bromo-5-fluoropicolinaldehyde is a halogenated pyridine derivative characterized by a bromine atom at position 3, a fluorine atom at position 5, and an aldehyde functional group at position 2 of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to its versatile reactivity, particularly in cross-coupling reactions and as a precursor for synthesizing heterocyclic scaffolds. The electron-withdrawing effects of the bromine and fluorine substituents enhance the electrophilicity of the aldehyde group, making it reactive toward nucleophiles such as amines and hydrazines .
Properties
IUPAC Name |
3-bromo-5-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPLWGIXFEYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoropyridine-2-carbaldehyde typically involves halogenation and formylation reactions. One common method is the bromination of 5-fluoropyridine, followed by formylation at the second position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and Vilsmeier-Haack formylation for introducing the aldehyde group .
Industrial Production Methods: In an industrial setting, the production of 3-bromo-5-fluoropyridine-2-carbaldehyde can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine and fluorine substituents under mild conditions .
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) reactions. Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: The aldehyde group can react with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Condensation: Acidic or basic catalysts in solvents like ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Condensation: Schiff bases or hydrazones.
Oxidation: 3-bromo-5-fluoropyridine-2-carboxylic acid.
Reduction: 3-bromo-5-fluoropyridine-2-methanol.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-bromo-5-fluoropicolinaldehyde exhibits promising anticancer properties. It serves as an intermediate in synthesizing various anticancer agents, particularly those targeting resistant cancer strains. A notable study demonstrated that derivatives of this compound effectively inhibited several cancer cell lines, including breast and lung cancers. The mechanism involves disrupting cellular signaling pathways that promote tumor growth and survival, making it a valuable candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, suggesting its potential as a lead compound in developing new antibiotics . This is particularly relevant given the increasing prevalence of antibiotic-resistant infections.
Synthesis of Bioactive Compounds
This compound is utilized in the synthesis of various bioactive compounds, including indole derivatives that have shown efficacy against multiple microbial strains and cancer cells. The versatility of this compound allows researchers to explore novel therapeutic agents through structural modifications .
Case Study 1: Anticancer Agent Development
In a study focusing on the synthesis of indole derivatives incorporating this compound, researchers found that these derivatives exhibited strong cytotoxic effects against lung cancer cells (A549) while sparing non-cancerous cells. The study highlighted the potential of these compounds to induce autophagy and enhance the antiproliferative impact of existing chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Research
Another study investigated the antimicrobial efficacy of derivatives synthesized from this compound against MRSA and Pseudomonas aeruginosa. The results indicated significant inhibition rates, paving the way for further exploration into this compound's role in antibiotic development .
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoropyridine-2-carbaldehyde is largely dependent on its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the pyridine ring electron-deficient, facilitating nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming stable imine or hydrazone derivatives. These reactions are crucial in the formation of bioactive compounds and materials with specific properties .
Comparison with Similar Compounds
Table 1: Key Structural Features and Similarity Scores
Reactivity and Application Insights
Aldehyde vs. Carboxylic Acid :
- The aldehyde group in this compound enables condensation reactions (e.g., forming imines or hydrazones), unlike carboxylic acid derivatives (e.g., 6-bromo-5-fluoropicolinic acid), which are more suited for amidation or esterification .
- Carboxylic acids generally exhibit lower electrophilicity but higher stability under acidic conditions compared to aldehydes .
Halogen and Substituent Effects :
- The trifluoromethyl group in 3-bromo-5-(trifluoromethyl)picolinic acid increases lipophilicity and metabolic resistance compared to the fluorine atom in the target compound, impacting pharmacokinetics .
- Methyl-substituted analogs (e.g., 5-bromo-2-fluoro-3-methylpyridine) lack the aldehyde’s reactivity but offer enhanced steric bulk for selective binding in receptor-targeted drug design .
Amino vs. Fluoro Substituents: 3-Amino-5-bromopicolinaldehyde’s amino group introduces hydrogen-bonding capabilities, which are absent in the fluorine-substituted compound. This difference can influence solubility and target affinity .
Biological Activity
3-Bromo-5-fluoropicolinaldehyde (CAS No. 1227603-05-5) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies that highlight its applications in drug development.
- Molecular Formula : C₆H₄BrFNO
- Molecular Weight : 202.01 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 195 °C
- Melting Point : 48 °C
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It acts as an intermediate in the synthesis of various anticancer agents, particularly those targeting resistant strains of cancer cells. A notable study demonstrated that derivatives of this compound showed effective inhibition against several cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the disruption of cellular signaling pathways that promote tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of this compound possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, suggesting its potential as a lead compound in developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methodologies, often involving the bromination and fluorination of pyridine derivatives. The following table summarizes some synthetic routes:
| Method | Yield | Conditions |
|---|---|---|
| Bromination of 5-fluoropicolinaldehyde | 60% | Reflux in acetic acid |
| Reaction with n-BuLi and DMF | 22% | -78 °C under inert atmosphere |
| Acetylation followed by deacetylation | 43% | Conventional reaction steps |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers tested the antimicrobial efficacy of synthesized derivatives against MRSA. The study found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 4 µg/mL, demonstrating potent antibacterial activity .
Q & A
Q. How can computational modeling predict the compound’s behavior in multi-step synthetic pathways (e.g., drug intermediates)?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model conformational stability, while quantum mechanical calculations (DFT/B3LYP) predict regioselectivity in subsequent reactions (e.g., aldol condensations). For instance, simulations show the aldehyde group adopts a planar conformation, favoring π-π stacking with aromatic partners in catalyst design .
Q. What strategies resolve analytical contradictions in quantifying trace impurities during scale-up?
- Methodological Answer : Advanced hyphenated techniques (LC-MS/MS or GC-TOF) with isotope dilution assays (e.g., ¹³C-labeled internal standards) improve sensitivity for impurities (<0.1%). For example, residual palladium from catalysis is quantified via ICP-MS, requiring chelating agents (e.g., EDTA) to avoid matrix interference .
Methodological Frameworks for Research Design
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PICO Framework :
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FLOAT Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
